N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzyl and ethoxyphenyl groups in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.
Benzylation: The final step involves the benzylation of the pyridazinone derivative using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propionamide
- N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butyramide
Uniqueness
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to the specific combination of the benzyl and ethoxyphenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-18-10-8-17(9-11-18)19-12-13-21(26)24(23-19)15-20(25)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJOQDWUGCJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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